6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime is a chemical compound with the molecular formula C8H6N2O5 and a molecular weight of 210.14 g/mol . This compound is characterized by the presence of a nitro group, a benzodioxole ring, and an oxime functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime typically involves the following steps:
Formylation: The addition of a formyl group to the benzodioxole ring to form 6-nitro-1,3-benzodioxole-5-carbaldehyde.
Oximation: The conversion of the aldehyde group to an oxime group using hydroxylamine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime involves its interaction with molecular targets such as enzymes and proteins. The nitro group and oxime functional group play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. Specific pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime can be compared with similar compounds such as:
- 2,2-Dimethyl-5-nitro-1,3-benzodioxole
- 1,3-Benzodioxole-5-carbaldehyde (4-nitro-2-(trifluoromethyl)phenyl)hydrazone
- 1,3-Benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone
These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the oxime group in this compound makes it unique and influences its chemical behavior and applications .
Eigenschaften
Molekularformel |
C8H6N2O5 |
---|---|
Molekulargewicht |
210.14 g/mol |
IUPAC-Name |
(NZ)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6N2O5/c11-9-3-5-1-7-8(15-4-14-7)2-6(5)10(12)13/h1-3,11H,4H2/b9-3- |
InChI-Schlüssel |
QSUKJRNTONMMNX-OQFOIZHKSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N\O)[N+](=O)[O-] |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.